molecular formula C19H12Cl2N2O B3134190 (5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine CAS No. 400077-66-9

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine

Cat. No.: B3134190
CAS No.: 400077-66-9
M. Wt: 355.2 g/mol
InChI Key: NZLRNTPMDQEBIK-FCDQGJHFSA-N
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Description

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and an indeno-pyridin-5-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine typically involves multi-step organic reactions. The initial step often includes the formation of the indeno-pyridin-5-imine core, followed by the introduction of the dichlorophenyl group through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the dichlorophenyl group can be replaced or modified using different nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine exerts its effects involves interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups but different core structures.

    Indeno-pyridines: Compounds with similar indeno-pyridine cores but different substituents.

Uniqueness

(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine is unique due to its specific combination of the dichlorophenyl group and the indeno-pyridin-5-imine core, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]indeno[1,2-b]pyridin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O/c20-13-8-7-12(17(21)10-13)11-24-23-19-15-5-2-1-4-14(15)18-16(19)6-3-9-22-18/h1-10H,11H2/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLRNTPMDQEBIK-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NOCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine
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(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine
Reactant of Route 6
(5E)-N-[(2,4-dichlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine

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